molecular formula C11H10BrNO3 B13697836 4-Bromo-3-(2-oxo-1-pyrrolidinyl)benzoic Acid

4-Bromo-3-(2-oxo-1-pyrrolidinyl)benzoic Acid

Cat. No.: B13697836
M. Wt: 284.11 g/mol
InChI Key: UVOMCKLSGWNEQS-UHFFFAOYSA-N
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Description

4-Bromo-3-(2-oxo-1-pyrrolidinyl)benzoic Acid is a chemical compound with the molecular formula C11H10BrNO3 It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and a 2-oxo-1-pyrrolidinyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(2-oxo-1-pyrrolidinyl)benzoic Acid typically involves the following steps:

    Pyrrolidinylation: The 2-oxo-1-pyrrolidinyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the brominated benzoic acid with 2-pyrrolidone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(2-oxo-1-pyrrolidinyl)benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

4-Bromo-3-(2-oxo-1-pyrrolidinyl)benzoic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(2-oxo-1-pyrrolidinyl)benzoic Acid involves its interaction with specific molecular targets. The bromine atom and the 2-oxo-1-pyrrolidinyl group contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobenzoic Acid: Similar in structure but with a fluorine atom instead of the 2-oxo-1-pyrrolidinyl group.

    4-(2-Oxo-1-pyrrolidinyl)benzoic Acid: Lacks the bromine atom but retains the 2-oxo-1-pyrrolidinyl group.

    4-(1-Pyrrolidinyl)benzoic Acid: Similar structure but without the oxo group.

Uniqueness

4-Bromo-3-(2-oxo-1-pyrrolidinyl)benzoic Acid is unique due to the presence of both the bromine atom and the 2-oxo-1-pyrrolidinyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

4-bromo-3-(2-oxopyrrolidin-1-yl)benzoic acid

InChI

InChI=1S/C11H10BrNO3/c12-8-4-3-7(11(15)16)6-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,15,16)

InChI Key

UVOMCKLSGWNEQS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=CC(=C2)C(=O)O)Br

Origin of Product

United States

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